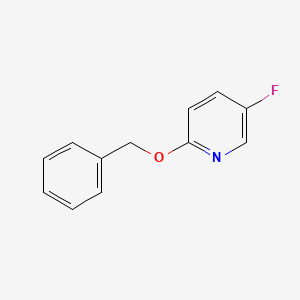

![molecular formula C8H5BrN2O B594505 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1232038-99-1](/img/structure/B594505.png)

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

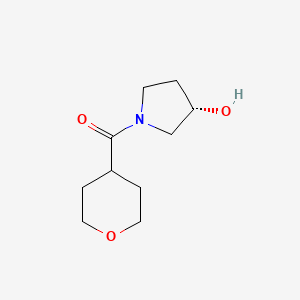

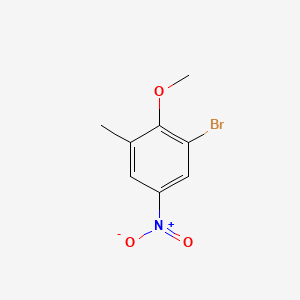

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the CAS Number: 1232038-99-1 . It has a molecular weight of 225.04 . It is a solid substance that is stored in a refrigerator .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular structure of 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde consists of a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of these compounds have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is a solid substance . It has a molecular weight of 225.04 . The compound is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Application in Heterocyclic Chemistry

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde is prominently utilized in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor in the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation processes, highlighting its versatility in organic synthesis (Mohan, Rao, & Adimurthy, 2013). Similarly, its derivatives are employed in the synthesis of 7-azaindazole-chalcone derivatives, showcasing its potential in developing pharmacologically active molecules (Chamakuri, Muppavarapu, & Yellu, 2016).

2. Catalysis and Synthesis Enhancements

The compound has been used to enhance synthetic routes in chemistry. For example, it's involved in the ionic liquid-promoted synthesis of 3-aminoimidazo[1,2-a]pyridines, providing an efficient protocol with advantages like high yields and simple reaction workup (Shaabani, Soleimani, & Maleki, 2006). Its role in facilitating the synthesis of imidazo[1,2-a]pyridines via a one-pot three-component reaction under solvent-free mechanochemical ball-milling conditions further underscores its importance in improving synthetic methodologies (Maleki, Javanshir, & Naimabadi, 2014).

3. Applications in Nanotechnology and Material Science

In the realm of nanotechnology and materials science, 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde finds applications in the development of nanocatalysts. For instance, its use in the synthesis of cellulose@Fe2O3 nanoparticle composites as magnetically recyclable nanocatalysts for the synthesis of 3-aminoimidazo[1,2-a]pyridines highlights its role in creating environmentally friendly and efficient catalytic systems (Shaabani, Nosrati, & Seyyedhamzeh, 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized . This review will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Eigenschaften

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-6(5-12)4-10-8(7)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVVPSKLFGVMEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-Fluoro-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B594435.png)

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)